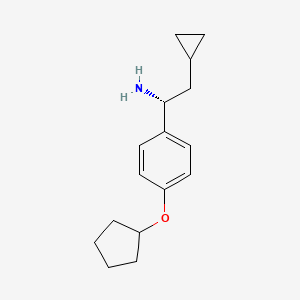
(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base to form 4-cyclopentyloxyphenol.
Attachment of the Cyclopropylethylamine Moiety: The intermediate is then reacted with (1R)-2-cyclopropylethylamine under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with similar compounds, such as:
L-Tyrosine, O-cyclopentyl-: This compound shares a similar cyclopentyloxyphenyl structure but differs in its functional groups and stereochemistry.
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid: Another related compound with a different amino acid backbone.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclopentyloxy and cyclopropylethylamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(1R)-1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2/t16-/m1/s1 |
Clé InChI |
HJVLPBFONWTHDR-MRXNPFEDSA-N |
SMILES isomérique |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CC3CC3)N |
SMILES canonique |
C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)

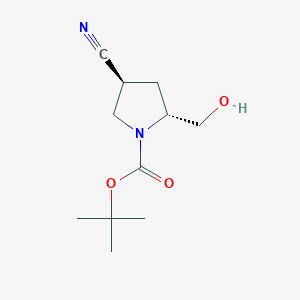
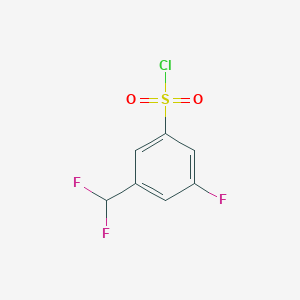

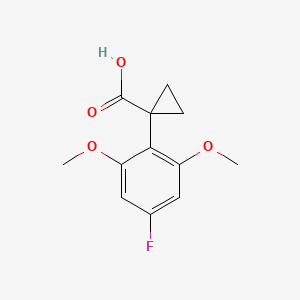
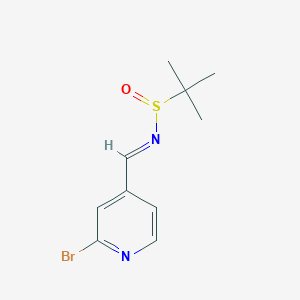
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
